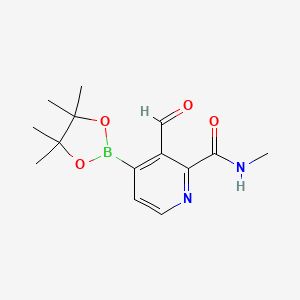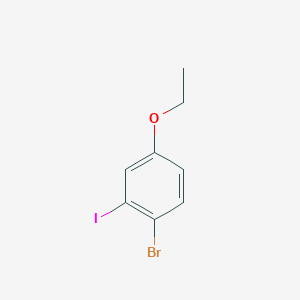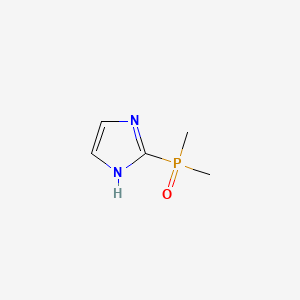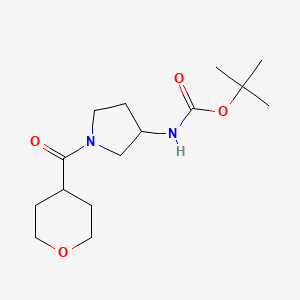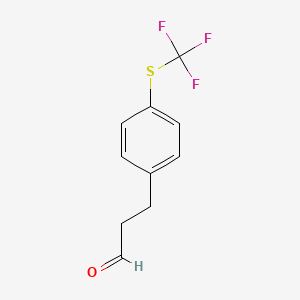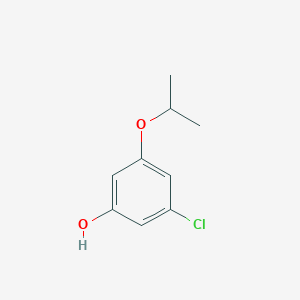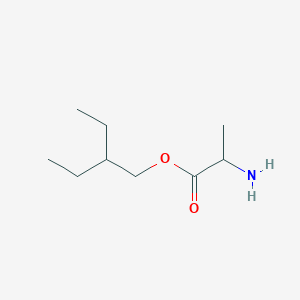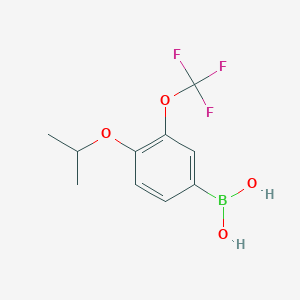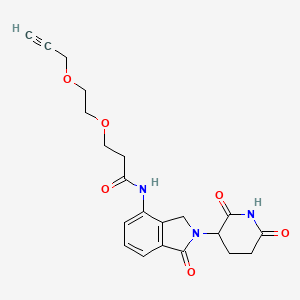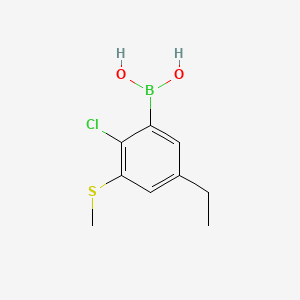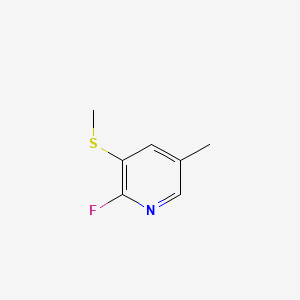
2-Fluoro-5-methyl-3-(methylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-methyl-3-(methylthio)pyridine is an organic compound with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 5-position, and a methylthio group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method typically involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted pyridines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Fluoro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone.
科学研究应用
2-Fluoro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the methylthio group may influence its lipophilicity and cellular uptake . The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Fluoro-3-methylpyridine: Similar structure but lacks the methylthio group.
5-Fluoro-2-methylpyridine: Similar structure but with different substitution positions.
2-Chloro-5-methyl-3-(methylthio)pyridine: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
2-Fluoro-5-methyl-3-(methylthio)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methylthio group provides distinct properties that can be leveraged in various applications.
属性
分子式 |
C7H8FNS |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-fluoro-5-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8FNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 |
InChI 键 |
TYSSRZMWWOJPJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


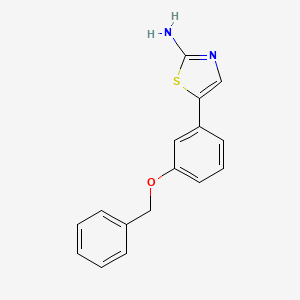
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
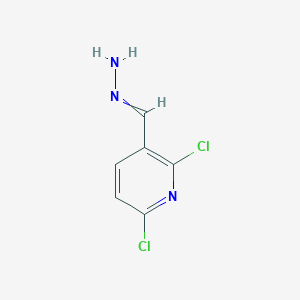
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)
